N-ethyl-4-propan-2-ylbenzamide
CAS No.: 6955-05-1
Cat. No.: VC18981407
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6955-05-1 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-ethyl-4-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C12H17NO/c1-4-13-12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
| Standard InChI Key | SQHUAFXTZHJUAQ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C(C)C |
Introduction
Structural and Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.27 g/mol |
| Density | 0.974 g/cm³ |
| Boiling Point | 320.5°C at 760 mmHg |
| LogP | 2.95 |
| Polar Surface Area (PSA) | 29.1 Ų |
| Refractive Index | 1.509 |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of N-ethyl-4-propan-2-ylbenzamide involves multi-step protocols common to benzamide derivatives. A representative pathway (Chart 1) includes:
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Boc Protection: tert-Butyloxycarbonyl (Boc) protection of the amine group to prevent undesired side reactions .
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Esterification: Conversion of the Boc-protected amino acid to a methyl ester using methanol and catalytic acid .
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Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold via nucleophilic addition of acetonitrile anions, followed by hydrazine treatment .
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Amidation: Coupling of the intermediate with 5-chloro-2-(methylsulfonamido)benzoic acid under standard amidation conditions (e.g., HATU or EDCI) .
Table 2: Reaction Yields for Critical Steps
| Step | Yield (%) | Conditions |
|---|---|---|
| Boc Protection | 85 | THF, −78°C to −50°C |
| Cyclization | 64 | DMF, 120°C, 8 h |
| Amidation | 63 | HATU, Et₃N, room temp |
Optimization Challenges
Steric hindrance from the isopropyl group complicates amidation steps, often requiring prolonged reaction times (12–24 h) and excess coupling reagents . Purification via silica gel chromatography (0–10% methanol in chloroform) is typically necessary to isolate the final product .
Structure-Activity Relationship (SAR) Insights
Impact of Substituents
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Amide Nitrogen: Ethyl substitution enhances metabolic stability compared to methyl or hydrogen .
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Aromatic Ring: Para-substituted isopropyl groups improve lipophilicity (LogP ↑ 0.3–0.5) without significantly affecting PSA .
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Scaffold Modifications: Replacement of the benzene ring with pyridine (as in ROCK inhibitors) increases polarity but reduces cell permeability .
Table 3: Comparative SAR of Benzamide Derivatives
| Compound | EC₅₀/IC₅₀ (nM) | LogP | PSA (Ų) |
|---|---|---|---|
| N-Ethyl-4-propan-2-ylbenzamide | N/A | 2.95 | 29.1 |
| Presatovir | 0.15 | 3.2 | 32.4 |
| C08 (ROCK inhibitor) | 1.2 | 2.1 | 45.7 |
Future Directions
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Antiviral Screens: Prioritize in vitro testing against RSV and coronaviruses.
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Prodrug Development: Explore ester or carbamate prodrugs to enhance oral bioavailability.
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Crystallography: Resolve co-crystal structures with RSV F proteins or ROCK1 to guide lead optimization.
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